2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide
Overview
Description
2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide is a complex organic compound with the molecular formula C28H41O4P. This compound is known for its unique structure, which includes multiple tert-butyl groups and a dioxaphosphepine ring. It is primarily used in scientific research and has applications in various fields, including chemistry and materials science .
Preparation Methods
The synthesis of 2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide typically involves the reaction of 2,2’-selenobis(4,6-di-tert-butylphenol) with dichlorophenylphosphine in the presence of triethylamine . The reaction conditions include maintaining an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Substitution: It can undergo substitution reactions where one or more of its tert-butyl groups are replaced by other functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Materials Science: The compound’s unique structure makes it useful in the development of flame retardant materials and other advanced materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide involves its interaction with molecular targets through its hydroxyl and dioxaphosphepine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can alter their reactivity and function .
Comparison with Similar Compounds
2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide is unique due to its multiple tert-butyl groups and dioxaphosphepine ring. Similar compounds include:
2,4,8,10-Tetra-tert-butyl-6-phenyldibenzo[d,g][1,3,6,2]dioxaphosphepine: This compound has a similar structure but includes a phenyl group instead of a hydroxyl group.
Sodium 2,4,8,10-Tetra-tert-butyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-olate 6-oxide: This compound is a sodium salt derivative with similar structural features.
These compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups.
Properties
IUPAC Name |
2,4,8,10-tetratert-butyl-6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41O4P/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)32-33(29,30)31-23(19)21(15-17)27(7,8)9/h13-16H,1-12H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOUQTBTFBBHFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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